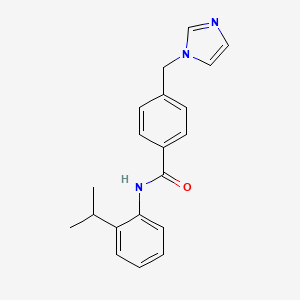![molecular formula C23H24N2O B6111206 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide](/img/structure/B6111206.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide, also known as ABT-288, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to the class of drugs known as selective histamine H3 receptor antagonists, which have been shown to improve cognitive function in animal models and humans.
作用機序
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide is a selective histamine H3 receptor antagonist, which means that it blocks the activity of the histamine H3 receptor. The histamine H3 receptor is found in the brain and is involved in the regulation of neurotransmitter release, including acetylcholine, dopamine, and norepinephrine. By blocking the histamine H3 receptor, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide increases the release of these neurotransmitters, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide are related to its mechanism of action. By blocking the histamine H3 receptor, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide increases the release of acetylcholine, dopamine, and norepinephrine, which are important neurotransmitters involved in cognitive function. N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide has also been shown to increase the release of histamine, which can improve wakefulness and attention.
実験室実験の利点と制限
One advantage of using N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide in lab experiments is that it has been extensively studied and has shown consistent effects on cognitive function in both animal models and humans. However, one limitation is that N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide is a relatively new compound and more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, as histamine H3 receptors are known to be involved in the regulation of acetylcholine release, which is impaired in Alzheimer's disease. Another direction is to investigate the potential use of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide in combination with other drugs for the treatment of cognitive disorders. Additionally, more research is needed to fully understand the mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide and to identify any potential side effects.
合成法
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide involves a multi-step process that includes the preparation of several intermediates. The starting material for the synthesis is 2,3-dihydro-1H-inden-2-amine, which is reacted with 3-bromopropiophenone to form 3-(2,3-dihydro-1H-inden-2-yl)-3-phenylpropan-1-one. This intermediate is then reacted with piperidine and propargyl bromide to form the final product, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide.
科学的研究の応用
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide has been extensively studied for its potential use in the treatment of cognitive disorders. Animal studies have shown that N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide improves cognitive function in various tasks such as spatial learning and memory, attention, and working memory. In humans, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide has been shown to improve cognition in healthy volunteers and in patients with schizophrenia. N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide has also been studied for its potential use in the treatment of Alzheimer's disease, as histamine H3 receptors are known to be involved in the regulation of acetylcholine release, which is impaired in Alzheimer's disease.
特性
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-23(13-12-18-7-2-1-3-8-18)24-21-11-6-14-25(17-21)22-15-19-9-4-5-10-20(19)16-22/h1-5,7-10,21-22H,6,11,14-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZZMGXZVBHYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1H-benzimidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6111125.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-[2-(3-chlorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B6111129.png)
![N-cyclopropyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6111136.png)
![2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6111143.png)
![N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B6111147.png)
![N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6111151.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-methoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide trifluoroacetate](/img/structure/B6111174.png)
![2-[(4-nitrobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6111180.png)
![3-(3-methylbutyl)-5-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6111188.png)
![2-{1-benzyl-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111189.png)
![2-[(5-{4-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B6111198.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6111204.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6111212.png)